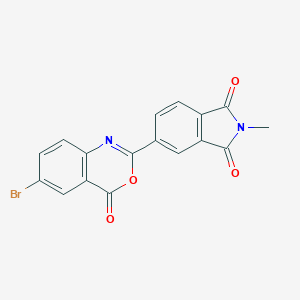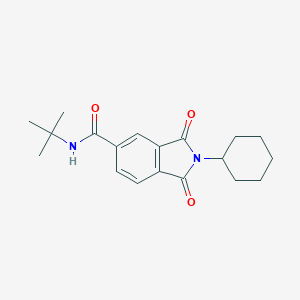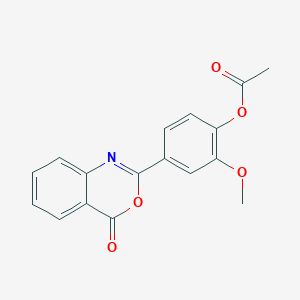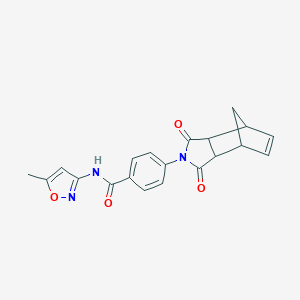![molecular formula C19H20N2O2 B303206 3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBDB and belongs to the class of benzoxazole compounds.
Wirkmechanismus
The exact mechanism of action of MBDB is not yet fully understood. However, it has been reported to act on the cannabinoid receptors in the brain, which are involved in pain perception, inflammation, and neuroprotection. MBDB has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MBDB has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MBDB has also been reported to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBDB in lab experiments is its potential therapeutic applications. MBDB has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using MBDB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MBDB in humans.
Zukünftige Richtungen
There are several future directions for the research on MBDB. One direction is to further investigate its mechanism of action and the pathways involved in its therapeutic effects. Another direction is to study the safety and efficacy of MBDB in humans, which may lead to the development of new treatments for various diseases. Additionally, the synthesis of new derivatives of MBDB may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
In conclusion, MBDB is a promising compound that has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of MBDB in humans, as well as to investigate its mechanism of action and the pathways involved in its therapeutic effects.
Synthesemethoden
The synthesis of MBDB involves the reaction between 3-(5-methyl-1,3-benzoxazol-2-yl)phenyl)butanoic acid and thionyl chloride. The resulting product is then treated with methylamine to form MBDB. This synthesis method has been reported in the literature and has been used by researchers to obtain MBDB for their studies.
Wissenschaftliche Forschungsanwendungen
MBDB has been studied for its potential therapeutic applications in various fields of research. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. MBDB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)9-18(22)20-15-6-4-5-14(11-15)19-21-16-10-13(3)7-8-17(16)23-19/h4-8,10-12H,9H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
LWKRCSKNPGRDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)


![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)




![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)